Disodium hydrogen phosphate

Catalog No.
S1799912
CAS No.
7558-79-4
M.F
Na2HPO4
M. Wt
141.96
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium hydrogen phosphate

CAS Number

7558-79-4

Product Name

Disodium hydrogen phosphate

IUPAC Name

disodium;hydrogen phosphate

Molecular Formula

Na2HPO4

Molecular Weight

141.96

InChI

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2

SMILES

OP(=O)([O-])[O-].[Na+].[Na+]

Synonyms

Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate;

Buffering Agent in Biological Research

Disodium hydrogen phosphate, along with its conjugate acid sodium dihydrogen phosphate, form a buffer system commonly used in biological research []. This buffer system is effective in maintaining a desired pH range in aqueous solutions, which is crucial for many biological processes. The ability of disodium hydrogen phosphate to contribute to a stable pH environment makes it a valuable tool for experiments involving enzymes, proteins, and cells, all of which have specific pH ranges for optimal activity and function [].

Here's how it works: Disodium hydrogen phosphate readily accepts a proton (H+) in solution, acting as a weak base. Conversely, sodium dihydrogen phosphate can donate a proton, acting as a weak acid. By adjusting the ratio of these two components in the solution, researchers can create a buffer with a specific pKa (acid dissociation constant) that effectively resists changes in pH upon addition of small amounts of acid or base []. This buffering capacity is essential for maintaining the integrity and functionality of biological molecules during experiments.

Phosphate Source in Cell Culture Media

Disodium hydrogen phosphate, along with other phosphate salts, is a common component of cell culture media []. Phosphate plays a critical role in various cellular processes, including energy metabolism, cell signaling, and macromolecule synthesis. Disodium hydrogen phosphate provides a readily available source of inorganic phosphate for cultured cells, ensuring their proper growth and function []. The specific concentration of disodium hydrogen phosphate in cell culture media is typically optimized based on the specific cell line and experimental requirements.

Associated Chemicals

Disodium hydrogen phosphate heptahydrate;7782-85-6
Disodium phosphate dodecahydrate;10039-32-4
Disodium phosphate dihydrate; 10028-24-7

Wikipedia

Disodium phosphate

Drug Warnings

/BOXED WARNING/ There have been rare, but serious reports of acute phosphate nephropathy in patients who received oral sodium phosphate products for colon cleansing prior to colonoscopy. Some cases have resulted in permanent impairment of renal function and some patients required long-term dialysis. While some cases have occurred in patients without identifiable risk factors, patients at increased risk of acute phosphate nephropathy may include those with increased age, hypovolemia, increased bowel transit time (such as bowel obstruction), active colitis, or baseline kidney disease, and those using medicines that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme (ACE) inhibitors, angiotensin receptor blockers (ARBs), and possibly nonsteroidal anti-inflammatory drugs (NSAIDs)).
FDA has become aware of reports of acute phosphate nephropathy, a type of acute kidney injury, associated with the use of oral sodium phosphate products (OSP) for bowel cleansing prior to colonoscopy or other procedures. These products include the prescription products, Visicol and OsmoPrep, and OSPs available over-the-counter without a prescription as laxatives (e.g., Fleet Phospho-soda). In some cases when used for bowel cleansing, these serious adverse events have occurred in patients without identifiable factors that would put them at risk for developing acute kidney injury. We cannot rule out, however, that some of these patients were dehydrated prior to ingestion of OSPs or they did not drink sufficient fluids after ingesting OSP. Acute phosphate nephropathy is a form of acute kidney injury that is associated with deposits of calcium-phosphate crystals in the renal tubules that may result in permanent renal function impairment. Acute phosphate nephropathy is a rare, serious adverse event that has been associated with the use of OSPs. The occurrence of these events was previously described in an Information for Healthcare Professionals sheet and an FDA Science Paper issued in May 2006. Additional cases of acute phosphate nephropathy have been reported to FDA and described in the literature since these were issued. Individuals who appear to have an increased risk of acute phosphate nephropathy following the use of OSPs include persons: who are over age 55; who are hypovolemic or have decreased intravascular volume; who have baseline kidney disease, bowel obstruction, or active colitis; and who are using medications that affect renal perfusion or function (such as diuretics, angiotensin converting enzyme [ACE] inhibitors, angiotensin receptor blockers [ARBs], and possibly nonsteroidal anti-inflammatory drugs [NSAIDs]). As a result of new safety information received, FDA is requiring the manufacturer of Visicol and OsmoPrep, the two OSPs available by prescription only, to add a Boxed Warning to the labeling for these products. FDA is also requiring that the manufacturer develop and implement a risk evaluation and mitigation strategy (REMS), which will include a Medication Guide, to ensure that the benefits of these products outweigh the risk of acute phosphate nephropathy, and to conduct a postmarketing clinical trial to further assess the risk of acute kidney injury with use of these products.
This phosphate should not be confused with tribasic sodium phosphate which is very alkaline and has caustic action.
Oral administration is safer, but careful monitoring of serum electrolyte levels and renal function is necessary. Nausea, vomiting, and diarrhea may occur and may be dose dependent. Concomitant use of antacids containing aluminum and/or magnesium should be avoided, because they may bind phosphate and prevent it absorption (calcium antacids also may bind phosphate, and it is assumed that these agents are not given to hypercalcemic patients). /Monobasic or dibasic sodium or potassium phosphate/
For more Drug Warnings (Complete) data for DISODIUM HYDROGEN PHOSPHATE (57 total), please visit the HSDB record page.

Use Classification

Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; EMULSIFIER; TEXTURIZER; THICKENER; -> JECFA Functional Classes
Cosmetics -> Buffering

Methods of Manufacturing

By precipitating calcium carbonate from a solution of dicalcium phosphate with soda ash.
By treating phosphoric acid with a slight excess of soda ash, boiling the solution to drive off carbon dioxide and cooling to permit the dodecahydrate to crystallize.
... The disodium /phosphate/ is produced from phosphoric acid and sodium carbonate.
Sodium monophosphates are usually produced by neutralization of phosphoric acid with soda ash or caustic soda. The latter is predominantly used in Germany, while in the United States, the less expensive soda ash prevails. The basicity of sodium carbonate is insufficient for the formation of trisodium phosphate, so that caustic soda must be used in this step. The phosphates crystallize from the solutions as hydrates and are separated by centrifugation. Anhydrous salts are obtained by dehydration in rotary dryers or directly from the solutions by spray drying or in rotary kilns. Both thermal phosphoric acid and the cheaper wet phosphoric acid are used as starting materials. The very pure thermal phosphoric acid is generally used in the production of food-grade phosphates. /Sodium monophosphates/
Both thermal and purified wet phosphoric acid are used in production. In a process developed in the 1980s, acidic phosphate solution (CaHPO4 in the presence of H3PO4) is treated with NaHSO4, whereby purification occurs through precipitation of gypsum. Neutralization with NaOH is carried out in a second stage. Salts are obtained from the neutralized solutions by evaporation, crystallization, and centrifugation. The desired hydrate is obtained by appropriate temperature control. The anhydrous product is also produced by dehydration of the solution in a spray drying tower. Careful temperature control is required to avoid formation of tetrasodium diphosphate.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Phosphoric acid, sodium salt (1:2): ACTIVE
Incompatibilities: alkaloids, antipyrine, chloral hydrate, lead acetate, pyrogallol, resorcinol.
Addition of disodium phosphate to pickle /solution for cured meat/ ... had no effect on ... Staphylococci.
... Gelling strength of agar gel was significantly increased by addition of 0.12-0.3% disodium phosphate.
... Increases binding properties of fish proteins ... .
For more General Manufacturing Information (Complete) data for DISODIUM HYDROGEN PHOSPHATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 7300, Issue 3; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (nitric/perchloric acid ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/
Method: NIOSH 7301, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (aqua regia ashing); Analyte: phosphorus; Matrix: air; Detection Limit: 3.7 ng/mL. /Phosphorus/
Method: NIOSH 7303, Issue 2; Procedure: inductively coupled argon plasma, atomic emission spectroscopy (hot block/HCl/HNo3 digestiion; Analyte: phosphorus; Matrix: air; Detection Limit: 0.3 ug/mL. /Phosphorus/
Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, flame photometric detector (phosphorus mode); Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/
Method: NIOSH 9102, Issue 1; Procedure: inductively coupled argon plasma, atomic emission spectroscopy; Analyte: phosphorus; Matrix: air; Detection Limit: 0.043 ug/wipe. /Phosphorus/

Storage Conditions

Keep well closed and in a cool place.

Interactions

Except for D-thyroxine, the hypocholesterolemic agents tested did not prevent the formation of cardiac lesions in rats on a thrombogenic diet, being treated with large doses of disodium phosphate.
Disodium phosphate increased the antirachitic activity of vitamin D3 in 3 week old rats.
Concurrent use with potassium and sodium phosphates combination or monobasic potassium phosphate may increase plasma concentrations of salicylates since salicylate excretion is decreased in acidified urine; addition of these phosphates to patients stabilized on a salicylate may lead to toxic salicylate concentrations.
Concurrent use with foods or medicines containing phosphates will decrease iron absorption because of the formation of less soluble or insoluble complexes; iron supplements should not be taken within 1 hour before or 2 hours after ingestion of phosphates. /Phosphates/
For more Interactions (Complete) data for DISODIUM HYDROGEN PHOSPHATE (8 total), please visit the HSDB record page.

Stability Shelf Life

On exposure to air, it absorbs 2-7 moles water depending on humidity and temperature.
Stable in air. /Disodium Phosphate Heptahydrate/
Readily loses 5 mols water on exposure to air at ordinary temp. /Disodium Phosphate Dodecahydrate/

Dates

Modify: 2023-08-15
Rex DK: Dosing considerations in the use of sodium phosphate bowel preparations for colonoscopy. Ann Pharmacother. 2007 Sep;41(9):1466-75. Epub 2007 Jul 24. [PMID:17652123]
Schanz S, Kruis W, Mickisch O, Kuppers B, Berg P, Frick B, Heiland G, Huppe D, Schenck B, Horstkotte H, Winkler A: Bowel Preparation for Colonoscopy with Sodium Phosphate Solution versus Polyethylene Glycol-Based Lavage: A Multicenter Trial. Diagn Ther Endosc. 2008;2008:713521. doi: 10.1155/2008/713521. [PMID:18645612]
Ehrenpreis ED: Increased serum phosphate levels and calcium fluxes are seen in smaller individuals after a single dose of sodium phosphate colon cleansing solution: a pharmacokinetic analysis. Aliment Pharmacol Ther. 2009 Jun 1;29(11):1202-11. doi: 10.1111/j.1365-2036.2009.03987.x. Epub 2009 Feb 27. [PMID:19298584]
Razzaque MS: Phosphate toxicity: new insights into an old problem. Clin Sci (Lond). 2011 Feb;120(3):91-7. doi: 10.1042/CS20100377. [PMID:20958267]
Biber J, Hernando N, Forster I: Phosphate transporters and their function. Annu Rev Physiol. 2013;75:535-50. doi: 10.1146/annurev-physiol-030212-183748. [PMID:23398154]
FDA Guide: Sodium Phosphate Tablet
ChemIDPlus: Sodium Phosphate

Explore Compound Types